molecular formula C5H8N4OS B14307694 1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- CAS No. 113137-60-3

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl-

Cat. No.: B14307694
CAS No.: 113137-60-3
M. Wt: 172.21 g/mol
InChI Key: ZSPYSZLHCJQITB-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit DNA replication and disrupt cellular processes, leading to its antibacterial and anticancer effects . Additionally, the compound can modulate enzyme activity and signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- can be compared with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- lies in its specific substitution pattern and the resulting biological activities. Its ability to interact with a wide range of molecular targets and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

113137-60-3

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

5-amino-N,N-dimethylthiadiazole-4-carboxamide

InChI

InChI=1S/C5H8N4OS/c1-9(2)5(10)3-4(6)11-8-7-3/h6H2,1-2H3

InChI Key

ZSPYSZLHCJQITB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(SN=N1)N

Origin of Product

United States

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